molecular formula C15H20N2O2 B5469733 4-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide

4-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide

Cat. No.: B5469733
M. Wt: 260.33 g/mol
InChI Key: RRTKOEFGIRYHQD-UHFFFAOYSA-N
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Description

“4-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide” is a chemical compound with the molecular formula C14H18N2O2 . It is related to a class of compounds known as benzamides .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide core with a cyclopropylcarbonyl group attached to the 4-position of the benzene ring and an isobutyl group attached to the nitrogen of the amide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known to be a solid at room temperature .

Mechanism of Action

The mechanism of action of “4-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide” is not specified in the available resources. The mechanism of action would depend on its intended use, which is not provided .

Future Directions

The future directions for “4-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide” would depend on its applications, which are not specified in the available resources. It could potentially be explored for various uses depending on its biological activity .

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10(2)9-16-14(18)11-5-7-13(8-6-11)17-15(19)12-3-4-12/h5-8,10,12H,3-4,9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTKOEFGIRYHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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